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This table consolidates the experimental data for Bilaid C and its derivatives, with bilorphin being the most

characterized compound.
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The data in the table above were generated using standard pharmacological assays. Here are the detailed

methodologies for the key experiments cited.

¢ 1. Receptor Binding Assay [1]

o Objective: To determine the equilibrium dissociation constant (Ki), a measure of binding affinity.
o Protocol: Competitive binding experiments were performed against the standard MOR agonist
[BHIDAMGO. Membranes from HEK (Human Embryonic Kidney) cells expressing the human
MOR were incubated with the radioligand and varying concentrations of the test compounds
(e.g., Bilaid C, bilorphin). The Ki value was calculated from the concentration of test compound

that displaced 50% of the specific radioligand binding.

¢ 2. Functional Assay (cCAMP Inhibition) [1]

o Objective: To measure the potency (ECso) and efficacy (% of maximal response) of the
compounds as MOR agonists.

o Protocol: HEK cells expressing the human MOR were treated with forskolin (to stimulate cCAMP
production) and varying concentrations of the test compound. The accumulation of CAMP was
measured. The ECso represents the concentration of compound that produces 50% of its
maximal inhibitory effect on cCAMP levels.

e 3. Bias Factor Determination [1]

o Objective: To quantify the signaling bias of bilorphin toward the G protein pathway over the 3-
arrestin pathway.
o Protocol: The agonist response was measured in two separate pathways:
= G protein signaling: Assessed by measuring G protein-activated inwardly rectifying
potassium (GIRK) currents in rat locus coeruleus neurons or in AtT20 cells expressing
mouse MOR.

= B-arrestin signaling: Assessed by measuring recruitment of 3-arrestin to the MOR in
engineered cell lines.

o The bias factor was calculated by comparing the relative potency and efficacy of bilorphin in
these two pathways against a reference agonist.

Bilaid C to Bilorphin Discovery Pathway

The following diagram illustrates the logical workflow and key optimization steps from the discovery of the

natural Bilaid C to the creation of the potent, biased agonist bilorphin.
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Penicillium sp. MST-MF667
Fungal Isolation

Bilaid C Discovery
(YvVf-OH)

Initial Screening

Weak MOR agonist (Ki 210 nM)

(Structure-Activity Relationship (SARD

C-terminal Amidation
Improved affinity (Ki 93 nM)

N-terminal Dimethylation
Dramatically improved potency

Bilorphin
Potent, G protein-biased MOR agonist (Ki 1.1 nM)
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Key Findings and Implications

The data reveals a clear structure-activity relationship. The unique LDLD chirality of the natural Bilaid C is
essential for its MOR activity [1]. Simple chemical modifications, particularly N-terminal dimethylation,

drastically enhanced MOR binding affinity and potency, leading to bilorphin [1].
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A critical finding is that bilorphin is a highly G protein-biased agonist [1]. Unlike natural opioid peptides,
which strongly recruit -arrestin, bilorphin minimally recruits [-arrestin and does not cause significant
receptor internalization [1]. This is a significant pharmacological advancement because G protein signaling
is primarily linked to the therapeutic analgesic effect of MOR agonists, while [-arrestin recruitment is
associated with adverse effects like respiratory depression and constipation [1]. Therefore, bilorphin

represents a promising lead for developing next-generation analgesics with an improved safety profile [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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